molecular formula C17H19N3O2 B14949921 N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide

N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide

Cat. No.: B14949921
M. Wt: 297.35 g/mol
InChI Key: GXCYIODZXVQFGX-LDADJPATSA-N
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Description

N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-[methyl(phenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide exerts its effects involves interactions with various molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
  • N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide
  • N’-[(E)-(2-Ethoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs with different substitution patterns.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(N-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-20(15-9-4-3-5-10-15)13-17(21)19-18-12-14-8-6-7-11-16(14)22-2/h3-12H,13H2,1-2H3,(H,19,21)/b18-12+

InChI Key

GXCYIODZXVQFGX-LDADJPATSA-N

Isomeric SMILES

CN(CC(=O)N/N=C/C1=CC=CC=C1OC)C2=CC=CC=C2

Canonical SMILES

CN(CC(=O)NN=CC1=CC=CC=C1OC)C2=CC=CC=C2

Origin of Product

United States

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